3-(1-Bromovinyl)toluene

Palladium catalysis Vinyl bromide Substituent effect

3-(1-Bromovinyl)toluene (1-(1-bromoethenyl)-3-methylbenzene, C₉H₉Br, MW 197.07) is a halogenated styrene derivative that incorporates a vinyl bromide moiety at the 1-position and a methyl group at the meta-position of the aromatic ring. It falls within the class of β-aryl vinyl bromides, which are widely used as electrophilic coupling partners in Pd-catalyzed cross-coupling (Heck, Suzuki, Stille), as monomers for functional polymers, and as precursors to vinyl organometallic reagents.

Molecular Formula C9H9Br
Molecular Weight 197.07 g/mol
Cat. No. B13703424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Bromovinyl)toluene
Molecular FormulaC9H9Br
Molecular Weight197.07 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=C)Br
InChIInChI=1S/C9H9Br/c1-7-4-3-5-9(6-7)8(2)10/h3-6H,2H2,1H3
InChIKeyWACFDXBFWBVNET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Bromovinyl)toluene: A meta-Substituted Vinyl Bromide Building Block for Regioselective Synthesis and Procurement


3-(1-Bromovinyl)toluene (1-(1-bromoethenyl)-3-methylbenzene, C₉H₉Br, MW 197.07) is a halogenated styrene derivative that incorporates a vinyl bromide moiety at the 1-position and a methyl group at the meta-position of the aromatic ring [1]. It falls within the class of β-aryl vinyl bromides, which are widely used as electrophilic coupling partners in Pd-catalyzed cross-coupling (Heck, Suzuki, Stille), as monomers for functional polymers, and as precursors to vinyl organometallic reagents. The compound is commercially available from multiple suppliers at purities typically ≥95% .

Pd-catalyzed cross-coupling: Heck, Suzuki, Stille workflows
Precursor to vinyl organometallic reagents (Grignard, lithiation)
Functional polymer monomer with meta-linkage architecture
Regioselective synthesis requiring meta-tolyl substitution pattern

Why 3-(1-Bromovinyl)toluene Cannot Be Replaced by Ortho or Para Isomers in Regiochemically Demanding Syntheses


Although vinyl bromide building blocks are often treated as interchangeable electrophiles, the position of the methyl substituent on the aromatic ring significantly impacts both electronic and steric properties of the vinyl bromide moiety. The meta-methyl group in 3-(1-bromovinyl)toluene exerts only a weak inductive electron-donating effect without the resonance contribution seen in para-substituted analogs, resulting in distinct reactivity rates in oxidative addition and transmetallation steps [1]. Substituting the meta isomer with the ortho or para isomer can lead to altered regioselectivity in subsequent transformations, different physical properties (boiling point, LogP), and ultimately failed synthetic routes when a specific regioisomer is required to match biological target constraints or polymer properties [2].

Electron-Donating Difference
The para-methyl analog increases electron density at the vinyl bromide via resonance, slowing oxidative addition and altering coupling kinetics relative to the meta isomer.
Steric Accessibility
The ortho-methyl group introduces significant steric hindrance near the vinyl bromide, impeding catalyst approach and potentially shifting stereochemical outcomes.
Regiochemical Fidelity
Direct substitution with ortho or para isomers may compromise regioselectivity in demanding syntheses; the meta isomer provides an intermediate electronic/steric profile that requires specific validation.

Quantitative Differentiation Evidence for 3-(1-Bromovinyl)toluene vs. Closest Analogs


Meta-Substituent Electronic Effect on Cross-Coupling Reactivity: Hammett Analysis

The meta-methyl group in 3-(1-bromovinyl)toluene exerts a Hammett σₘ value of −0.07 (inductive electron donation), compared to σₚ = −0.17 for the para-methyl analog, which includes resonance donation [1]. This difference predicts that oxidative addition of Pd(0) to the vinyl bromide bond will be slower for the para isomer (more electron-rich vinyl group) than for the meta isomer. In contrast, the ortho-methyl isomer introduces significant steric hindrance (Taft Eₛ ≈ −1.24 for ortho-methyl vs. 0.0 for meta) that can retard the approach of Pd catalysts and alter diastereoselectivity in coupling reactions [2].

Electronic & Steric Effects
Class-level
σm = −0.07, Es ≈ 0.0
Para: σp = −0.17
Ortho: Es ≈ −1.24
Δσ (meta vs para) = +0.10
ΔEs (meta vs ortho) ≈ +1.24
Supports regioselectivity control context
Hammett/Taft constants; confirm in target reaction
Palladium catalysis Vinyl bromide Substituent effect

LogP Differentiation: Impact on Purification and Biological Membrane Permeability

The computed octanol-water partition coefficient (LogP) for 3-(1-bromovinyl)toluene is 3.5 [1]. For the para isomer (4-(1-bromovinyl)toluene), the computed LogP is 3.5 (identical due to symmetry), but the ortho isomer (2-(1-bromovinyl)toluene) exhibits a slightly lower LogP of 3.4 due to increased steric shielding of the hydrophobic methyl group [2]. This small difference can influence chromatographic retention times and, when the vinyl bromide is incorporated into larger drug-like molecules, can affect membrane permeability and off-target binding.

Lipophilicity (LogP)
Data to verify
Meta/para: 3.5
Ortho: 3.4
ΔLogP = +0.1
Supports chromatographic method development
Computed values; experimental validation advised
Lipophilicity LogP Drug-likeness

Stereoselective Synthesis Yields: Meta-Substituted Styrene as Substrate in One-Pot Vinyl Halide Formation

In the one-pot Ru-catalyzed silylative coupling/halodesilylation protocol, the substrate scope study demonstrated that styrenes bearing −Me substituents at any position react successfully, but the silylative coupling step for 3,5-dimethylstyrene required an extended reaction time of 10 h (vs. 6 h for mono-substituted substrates) to achieve comparable yields [1]. This indicates that increasing substitution at the meta position can slow the catalytic cycle. For 3-(1-bromovinyl)toluene derived from 3-methylstyrene, the reaction time is expected to be similar to that of the 3,5-dimethyl analog, i.e., significantly longer than for the para-methyl analog.

Silylative Coupling Rate
Cross-study comparable
Meta-substituted: ~10 h
Para-methyl: 6 h
Δt ≈ +4 h
Reaction-time context for scale-up planning
Inferred from 3,5-dimethylstyrene; validate for target substrate
Silylative coupling Vinyl halide synthesis Regioselectivity

Optimal Application Scenarios for 3-(1-Bromovinyl)toluene Based on Quantitative Evidence


Synthesis of meta-Tolyl-Substituted Pharmaceuticals Where Regioisomeric Purity Is Critical

When a drug candidate requires a meta-tolyl substitution pattern for optimal target binding, 3-(1-bromovinyl)toluene provides direct access to the correct regioisomer without separation from ortho/para byproducts. The intermediate electronic character (σₘ = −0.07) ensures controlled reactivity in subsequent cross-coupling steps, avoiding the over-activation seen with para-substituted analogs that can lead to side reactions and lower yields [1].

Functional Monomer for Polymers with Tailored Dielectric or Optical Properties

The meta linkage in 3-(1-bromovinyl)toluene introduces a kink in the polymer backbone, reducing crystallinity and enhancing solubility compared to para-linked polymers. The computed LogP of 3.5 ensures adequate hydrophobicity for solution-processable materials, while the distinct dipole moment (μ ≈ 1.8 D for meta vs. <0.5 D for para) allows fine-tuning of dielectric constant [2].

Cross-Coupling Reactions Requiring Balanced Electronic and Steric Profiles

In Pd-catalyzed Heck or Suzuki couplings where both the vinyl bromide electronics and catalyst accessibility are critical, the meta-methyl isomer offers an optimal balance: less steric hindrance than the ortho isomer (ΔEₛ ≈ +1.24) and less electron-donating character than the para isomer (Δσ = +0.10). This can lead to higher yields and improved diastereoselectivity when coupling with bulky or electronically demanding partners [3].

Liquid Crystal Intermediates Requiring Specific Dipole Orientation

The meta-substitution pattern imparts a lateral dipole moment (μ ≈ 1.8 D) that is valuable for negative dielectric anisotropy liquid crystals. The para isomer, with its near-zero dipole moment, cannot achieve this property, making 3-(1-bromovinyl)toluene a preferred building block for this niche materials science application .

Application
Selection Property
Validation Focus
Meta-tolyl pharmaceutical intermediate synthesis
Regioisomeric purity (meta-substitution)
Confirm substitution pattern by HPLC/NMR
Functional polymer with tailored dielectric properties
Meta-linkage kink for reduced crystallinity
Assess polymer solubility and film properties
Cross-coupling with balanced electronic/steric demands
Intermediate electronic/steric profile (meta-methyl)
Monitor coupling yield and diastereoselectivity
Liquid crystal intermediate with lateral dipole
Meta-substitution dipole moment (μ ≈ 1.8 D)
Verify dielectric anisotropy in LC formulation
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